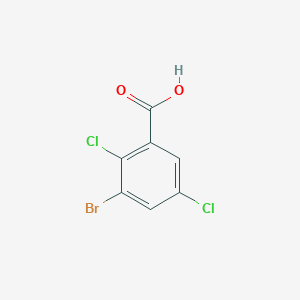![molecular formula C27H23N3O4S B2665760 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide CAS No. 207003-81-4](/img/structure/B2665760.png)
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide” is a complex organic molecule. It is related to a class of compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring substituted at the 2-position with an anilide . This compound seems to be used in the synthesis of a PET radiotracer for imaging CSF1R, a microglia-specific marker .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The compound contains a furan ring, a dihydropyridine ring, a phenyl ring, and a sulfanyl group, among others .
Applications De Recherche Scientifique
Antiprotozoal Agents
Compounds with structures similar to the one have been synthesized for their potential as antiprotozoal agents. For example, dicationic imidazo[1,2-a]pyridines and their derivatives have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, such as Trypanosoma and Plasmodium falciparum, which suggests potential applications in developing treatments for diseases like sleeping sickness and malaria (Ismail et al., 2004).
Synthesis of Heterocyclic Compounds
Research into the cyanation, chlorination, and nitration of furan derivatives has been conducted to develop methodologies for synthesizing heterocyclic compounds. These processes are crucial for creating building blocks used in pharmaceuticals and agrochemicals (Shiotani & Taniguchi, 1996). Such studies demonstrate the interest in furan derivatives for the synthesis of complex molecules with potential biological activities.
Catalytic Oxidative Carbonylation
The catalytic oxidative carbonylation of substituted gamma-oxoalkynes to yield a variety of heterocyclic derivatives, including dihydropyridinones, highlights the versatility of pyridine analogs in chemical synthesis. These reactions produce compounds that could have applications ranging from materials science to drug development (Bacchi et al., 2005).
Development of New Biologically Active Compounds
The synthesis of pyrimidine and pyrazole derivatives from furanones indicates ongoing research into new biologically active compounds. These efforts are part of a broader quest to find new treatments for various diseases, leveraging the unique properties of heterocyclic compounds to interact with biological targets (Aniskova et al., 2017).
Cytotoxicity and Potential Anticancer Applications
Studies on the synthesis and evaluation of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives for cytotoxicity against cancer cells represent another significant area of application. These compounds have shown potential as anticancer agents, highlighting the therapeutic possibilities of pyridine analogs and related structures (Hassan et al., 2014).
Propriétés
IUPAC Name |
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-phenacylsulfanyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-24(26(32)30-20-11-6-7-12-22(20)33-2)25(23-13-8-14-34-23)19(15-28)27(29-17)35-16-21(31)18-9-4-3-5-10-18/h3-14,25,29H,16H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTPOXQJFYCTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2665678.png)
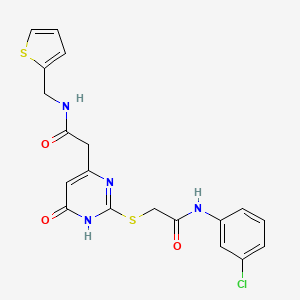
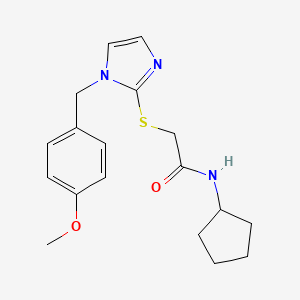
![4-Azaspiro[2.6]nonan-5-one](/img/structure/B2665682.png)


![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2665686.png)
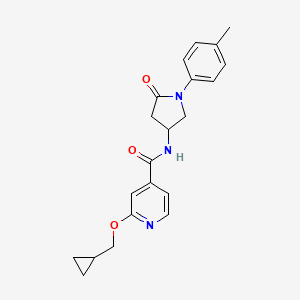
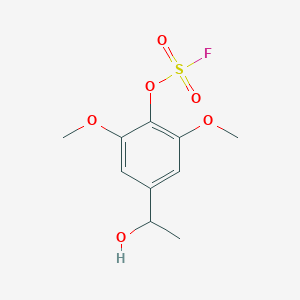
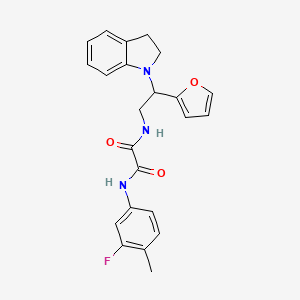
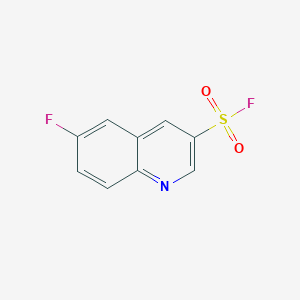
![Methyl 2-[(2-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2665696.png)
